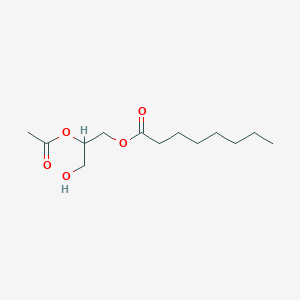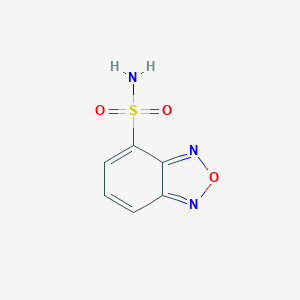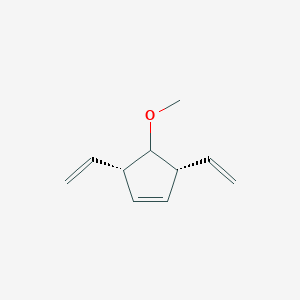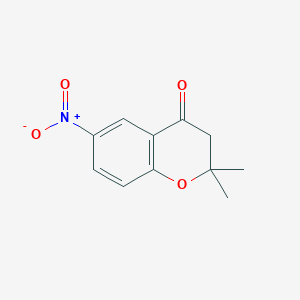![molecular formula C6H13BrN2 B037993 2-メチル-2,5-ジアザビシクロ[2.2.1]ヘプタン ジヒドロブロミド CAS No. 114086-15-6](/img/structure/B37993.png)
2-メチル-2,5-ジアザビシクロ[2.2.1]ヘプタン ジヒドロブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic organic compound with the molecular formula C6H14Br2N2. It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 2 and 5. This compound is often used in various chemical reactions and has applications in scientific research.
科学的研究の応用
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of 2-methyl-2,5-diazabicyclo[2.2.1]heptane with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:
- Dissolving 2-methyl-2,5-diazabicyclo[2.2.1]heptane in an appropriate solvent.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion to the dihydrobromide salt.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide may involve large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bicyclic structure.
Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic framework.
作用機序
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A similar compound with a bicyclic structure but without the methyl group at position 2.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to the presence of the methyl group at position 2, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry.
特性
CAS番号 |
114086-15-6 |
|---|---|
分子式 |
C6H13BrN2 |
分子量 |
193.08 g/mol |
IUPAC名 |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
InChIキー |
KSHGGRGZBKHXTJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CC1CN2.Br.Br |
正規SMILES |
CN1CC2CC1CN2.Br |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
